The compound (S,R,S)-AHPC-PEG2-C4-Cl is a small molecule classified as a HaloPROTAC, which stands for "Proteolysis Targeting Chimera." This compound incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand and a two-unit polyethylene glycol (PEG) linker. It is designed to facilitate the degradation of specific target proteins within cells, particularly in the context of cancer research. The compound has a CAS number of 1835705-57-1 and a molecular formula of C32H47ClN4O6S, with a molecular weight of 651.26 g/mol .
The synthesis of (S,R,S)-AHPC-PEG2-C4-Cl typically involves several steps, including the preparation of the VHL ligand and the coupling with the PEG linker. The general approach can be summarized as follows:
The primary chemical reactions involving (S,R,S)-AHPC-PEG2-C4-Cl are centered around its role as a PROTAC. When introduced into cellular systems, it engages with specific target proteins through its VHL ligand, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is crucial for targeted protein degradation in therapeutic applications.
The compound can also be conjugated with various tyrosine kinase inhibitors (TKIs), such as bosutinib and dasatinib, enhancing its efficacy against oncogenic targets like BCR-ABL by hijacking E3 ubiquitin ligases like VHL or cereblon .
The mechanism of action for (S,R,S)-AHPC-PEG2-C4-Cl involves several key steps:
This process effectively reduces the levels of specific proteins within cells, making it a powerful tool in therapeutic contexts where downregulation of oncogenic proteins is desired .
These properties are critical for ensuring that the compound maintains its activity during storage and use in experimental settings.
(S,R,S)-AHPC-PEG2-C4-Cl has significant applications in scientific research, particularly in cancer biology and drug discovery. Its ability to induce targeted protein degradation makes it valuable for:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: